1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13553756
InChI: InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F
Molecular Formula: C13H9ClF2S
Molecular Weight: 270.73 g/mol

1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13553756

Molecular Formula: C13H9ClF2S

Molecular Weight: 270.73 g/mol

* For research use only. Not for human or veterinary use.

1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9ClF2S
Molecular Weight 270.73 g/mol
IUPAC Name 2-[(3-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene
Standard InChI InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2
Standard InChI Key MUHWZTBDLNLUSK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F
Canonical SMILES C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F

Introduction

1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound featuring a benzene ring with two fluorine atoms at positions 1 and 4, and a sulfanylmethyl group attached to a 3-chlorophenyl moiety. This compound is noted for its unique chemical structure and potential applications in various fields of chemistry and biology.

Synthesis Methods

The synthesis of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves multi-step chemical reactions. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction between an aryl halide and an organoboron compound.

Chemical Reactions and Interactions

The compound can undergo various chemical reactions, including those typical for sulfanylmethyl groups and halogenated benzene rings. These reactions involve the interaction of the sulfanylmethyl group with other molecules, potentially leading to the formation of new compounds with distinct properties.

Availability and Status

1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is reported as a discontinued product by some suppliers . For inquiries about similar compounds, contacting suppliers directly is recommended.

Comparison with Similar Compounds

Similar compounds, such as 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene and 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene, have been studied more extensively. These compounds share similar structural features but differ in the positioning of fluorine atoms and the substitution pattern on the phenyl ring attached to the sulfanylmethyl group.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Fluorine Position
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzeneC13H8ClF2S270.72391,4
1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzeneC13H8ClF2SNot specified1,2
1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzeneC13H7F3S272.261,2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator